molecular formula C17H22N8 B6474608 N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine CAS No. 2640959-18-6

N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B6474608
CAS No.: 2640959-18-6
M. Wt: 338.4 g/mol
InChI Key: RFBDUIFKZWIIES-UHFFFAOYSA-N
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Description

“N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” is a complex organic compound. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound could potentially interact with enzymes or receptors involved in purine metabolism.

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions . Antimetabolites are substances that interfere with the normal metabolic processes within cells, often by mimicking the structure of a natural metabolite. This allows them to inhibit the enzymes involved in the metabolic process, thereby disrupting the normal function of the cell.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, including the compound , are known to act as antimetabolites in purine biochemical reactions . Purine metabolism is a key biochemical pathway in cells, involved in the synthesis and degradation of purines that are essential components of DNA, RNA, and cellular energy systems. By acting as antimetabolites, these compounds can disrupt purine metabolism, potentially leading to effects such as inhibition of DNA and RNA synthesis, disruption of cellular energy production, and induction of cell death.

Result of Action

This could include inhibition of DNA and RNA synthesis, disruption of cellular energy production, and induction of cell death .

Properties

IUPAC Name

N-ethyl-4-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-3-18-17-21-13(2)12-15(22-17)23-8-10-24(11-9-23)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDUIFKZWIIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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